1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride
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Overview
Description
1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a methanamine group at position 2. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to form the desired methanamine derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is useful in the development of antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloropyridin-4-yl)methanamine hydrochloride
- 1-(6-chloropyridin-2-yl)methanamine hydrochloride
- 4,6-dichloropyrimidine derivatives
Uniqueness
1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater efficacy in enzyme inhibition studies .
Properties
CAS No. |
1956369-49-5 |
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Molecular Formula |
C6H7Cl3N2 |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
(4,6-dichloropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(3-9)10-6(8)2-4;/h1-2H,3,9H2;1H |
InChI Key |
LBSWPMASOMSPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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